molecular formula C8H5F3N2S B1368866 7-(Trifluoromethyl)benzo[d]thiazol-2-amine CAS No. 60388-39-8

7-(Trifluoromethyl)benzo[d]thiazol-2-amine

Cat. No.: B1368866
CAS No.: 60388-39-8
M. Wt: 218.2 g/mol
InChI Key: YMOKBGMXQWHOON-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)benzo[d]thiazol-2-amine (CAS 60388-39-8) is a high-value benzothiazole derivative supplied for research and development applications. This compound serves as a versatile chemical building block, particularly in the discovery of novel active molecules. Benzothiazole derivatives incorporating the trifluoromethyl group are extensively investigated in medicinal and agrochemical research for their diverse biological activities . In agrochemical research, structurally similar benzothiazolylamino compounds have demonstrated promising potential as insecticidal and acaricidal agents, showing efficacy against pests such as the diamondback moth and spider mite . The mechanism of action for these active derivatives is associated with the modulation of insect ryanodine receptors (RyR), leading to the uncontrolled release of calcium ions in insect neurons . In pharmaceutical research, the benzothiazole core is a privileged scaffold in drug discovery. Related compounds are explored for their anti-tubercular properties, among other pharmacological activities, making this chemical class a significant focus for developing new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(trifluoromethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)4-2-1-3-5-6(4)14-7(12)13-5/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOKBGMXQWHOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280616
Record name 7-(Trifluoromethyl)-2-benzothiazolamine
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60388-39-8
Record name 7-(Trifluoromethyl)-2-benzothiazolamine
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Record name 7-(Trifluoromethyl)-2-benzothiazolamine
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Record name 7-(trifluoromethyl)-1,3-benzothiazol-2-amine
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Advanced Spectroscopic and Structural Elucidation Techniques for 7 Trifluoromethyl Benzo D Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei. For 7-(Trifluoromethyl)benzo[d]thiazol-2-amine, ¹H, ¹³C, and ¹⁹F NMR would be essential for full characterization.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the aromatic ring and the amine (NH₂) group. The aromatic region would likely display a complex splitting pattern corresponding to the three protons on the benzene (B151609) portion of the benzothiazole (B30560) core. The chemical shifts and coupling constants would be crucial for confirming the '7-trifluoromethyl' substitution pattern, distinguishing it from other isomers. The amine protons would likely appear as a broad singlet, the chemical shift of which could vary depending on the solvent and concentration. However, no specific experimental ¹H NMR data for this compound has been found in the reviewed literature.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy details the carbon framework of a molecule. A spectrum for this compound would show eight distinct signals, one for each carbon atom in its unique electronic environment. The carbon of the trifluoromethyl (-CF₃) group would be identifiable by its characteristic chemical shift and its coupling with the fluorine atoms (a quartet). The other seven carbons, including the two in the thiazole (B1198619) ring and the five in the substituted benzene ring, would have shifts indicative of their positions. For instance, the carbon atom attached to the trifluoromethyl group (C-7) would be significantly affected. nih.gov No published ¹³C NMR spectrum or peak list for this specific compound is currently available.

¹⁹F NMR Spectroscopic Analysis for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is highly specific for fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet, as the three fluorine atoms of the CF₃ group are chemically equivalent. The chemical shift of this singlet is diagnostic for the electronic environment of the trifluoromethyl group. rsc.org This analysis would definitively confirm the presence of the -CF₃ group, but specific chemical shift data for this molecule is not documented in available sources.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. An IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region), C=N stretching of the thiazole ring (around 1640 cm⁻¹), and C-F stretching vibrations associated with the trifluoromethyl group (strong absorptions typically in the 1000-1350 cm⁻¹ range). researchgate.net Aromatic C-H and C=C stretching bands would also be present. rdd.edu.iq Despite the predictability of these general regions, a specific, experimentally obtained IR spectrum with precise peak frequencies for this compound has not been located.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₈H₅F₃N₂S), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The molecular weight is 218.20 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at an m/z value corresponding to this mass. nih.gov The fragmentation pattern observed in the spectrum would provide further structural information, showing the breakdown of the molecule into smaller, charged fragments. This data is crucial for confirming the identity of the compound, but no published mass spectrum is available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide exact bond lengths, bond angles, and intermolecular interactions for this compound. Such an analysis would confirm the planarity of the benzothiazole ring system and reveal the spatial orientation of the trifluoromethyl and amine groups. Furthermore, it would elucidate how the molecules pack in the solid state, identifying any hydrogen bonding involving the amine group. mdpi.com A search of crystallographic databases and the scientific literature did not yield any results for a solved crystal structure of this specific compound.

Based on a thorough review of available scientific literature, detailed experimental and computational data specifically for this compound, pertaining to its specific molecular conformation, tautomeric forms, supramolecular assembly, and electronic transitions, is not publicly available. Research in these areas often focuses on derivatives with different substitution patterns or more complex structures.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for this compound that strictly adheres to the provided advanced outline. Constructing the article would require speculation or extrapolation from related but distinct compounds, which would violate the core requirements of accuracy and strict adherence to the subject molecule.

Computational Chemistry Investigations of 7 Trifluoromethyl Benzo D Thiazol 2 Amine

Density Functional Theory (DFT) Studies

DFT has become a primary tool for computational chemists to predict molecular properties with high accuracy. nih.gov A computational study on 7-(Trifluoromethyl)benzo[d]thiazol-2-amine would methodologically follow several key analyses.

Thermodynamic Parameters and Stability AnalysisFinally, computational methods can calculate key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy at different temperatures. These values are essential for predicting the spontaneity of reactions and understanding the thermal stability of the compound.nih.govresearchgate.net

While the methodologies for such an investigation are well-established and have been applied to numerous similar benzothiazole (B30560) derivatives, the specific data and detailed findings for this compound are absent from the reviewed scientific papers and databases. Without primary research data, constructing the requested detailed article would be speculative and would not meet the required standards of scientific accuracy.

Non-Linear Optical (NLO) Properties

Computational studies are instrumental in predicting the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics, telecommunications, and laser technology. researchgate.netmdpi.comnih.gov For benzothiazole derivatives, quantum chemical approaches like Density Functional Theory (DFT) are employed to calculate key NLO parameters, including polarizability (α) and the first-order hyperpolarizability (β). researchgate.net These calculations help in designing novel organic NLO materials. researchgate.net

Research on related benzothiazole structures indicates that their NLO response is heavily influenced by their molecular framework, which often features a donor-π-acceptor configuration. researchgate.net The introduction of strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) group present in this compound, can significantly impact the electronic properties of the molecule. mdpi.com Computational analyses have shown that such substitutions can lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which may enhance NLO activity. researchgate.netmdpi.com Studies on other benzothiazole-based dyes and dipeptides have demonstrated that structural modifications can lead to substantial hyperpolarizability values, indicating their potential as effective NLO materials. researchgate.netnih.gov The finite field (FF) approach is another computational method used to determine the third-order NLO polarizability (γ) of these compounds. researchgate.net

Table 1: Summary of Computational NLO Studies on Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Methodology NLO Property Investigated Key Findings Reference
Density Functional Theory (DFT) Polarizability (α), Hyperpolarizability (β) Electron-withdrawing groups can enhance NLO response by lowering the HOMO-LUMO gap. researchgate.net
DFT, Finite Field (FF) Approach Third-order polarizability (γ) Structural modifications can lead to large γ values, indicating significant NLO potential. researchgate.net
DFT (B3LYP) Polarizability, Hyperpolarizability Compounds with -CF3 groups can have low HOMO-LUMO energy gaps, suggesting higher reactivity and potential NLO activity. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a benzothiazole derivative, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking studies on benzothiazole derivatives have explored their interactions with a wide array of biological targets implicated in various diseases. These simulations provide a detailed profile of the potential binding interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site. nih.gov

For instance, derivatives of benzo[d]thiazol-2-amine have been docked against the Human Epidermal Growth Factor Receptor (HER), a key target in cancer therapy. nih.gov Other studies have investigated interactions with microbial enzymes like dihydroorotase and DNA gyrase, highlighting the antibacterial potential of this chemical class. nih.govacs.org In the context of viral diseases, benzothiazoles have been evaluated for their binding affinity to SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. strath.ac.uk The protein tyrosine kinase p56lck, crucial for T-cell activation, and tubulin proteins are other significant targets explored for the anticancer activity of benzothiazole compounds. researchgate.netbiointerfaceresearch.com

Table 2: Potential Biological Targets for Benzothiazole Derivatives Identified Through Molecular Docking This table is interactive. You can sort and filter the data.

Biological Target Associated Disease/Function Key Interacting Residues (Examples) Reference
Human Epidermal Growth Factor Receptor (HER) Cancer Not specified nih.gov
Tubulin (α and β) Cancer Not specified researchgate.net
p56lck Protein Tyrosine Kinase Cancer, Immunology Not specified biointerfaceresearch.com
Dihydroorotase Bacterial Infections LEU222, ASN44 nih.gov
DNA Gyrase Bacterial Infections Not specified acs.org
SARS-CoV-2 Mpro COVID-19 Thr199, Leu287, Asp289 strath.ac.uk
Human ACE2 Receptor COVID-19 Not specified strath.ac.uk
Carbonic Anhydrase Isoforms (II, VII) Neuropathic Pain, Glaucoma Not specified researchgate.net

A critical output of molecular docking simulations is the binding affinity, often expressed as a docking score or free energy of binding (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. Lower binding energy values typically indicate a more stable and favorable interaction. Studies on benzo[d]thiazol-2-amine derivatives have reported strong binding affinities to targets like the HER enzyme, with docking scores reaching as low as -10.4 kcal/mol. nih.gov

These simulations also reveal the binding mode, which describes how the ligand is positioned within the active site. For example, a compound might act as a competitive inhibitor by binding directly to the active site where the natural substrate would bind. biointerfaceresearch.com Alternatively, it could bind to an allosteric site, inducing a conformational change in the protein that affects its activity. The binding mode of a benzothiazole derivative, BM3, was identified as a DNA minor groove-binding agent that interacts with the DNA-binding site of topoisomerase IIα, rather than intercalating into the DNA itself. researchgate.net

Table 3: Examples of Calculated Binding Affinities for Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Type Biological Target Binding Affinity (kcal/mol) Reference
Benzo[d]thiazol-2-amine derivative HER Enzyme -10.4 nih.gov
2-Amino benzothiazole derivative Not specified -11.2 ijprajournal.com

By visualizing the interaction between a ligand and an enzyme, molecular docking provides crucial insights into potential inhibition mechanisms. For many protein kinases, benzothiazole derivatives have been shown to act as ATP-competitive inhibitors by occupying the ATP-binding pocket, thereby preventing the enzyme from performing its phosphorylation function. benthamdirect.com This is a common mechanism for kinase inhibitors in cancer therapy. biointerfaceresearch.combenthamdirect.com

Studies on carbonic anhydrase (CA) have identified benzothiazole-based compounds as potent inhibitors, with computational models helping to explain their selectivity for different isoforms like hCA II and hCA VII. researchgate.netnih.gov The inhibition constants (Ki) derived from these studies quantify the potency of the inhibitors. Similarly, docking studies have suggested that some benzothiazoles inhibit microbial enzymes like dihydroorotase by sterically blocking the substrate's access to the active site. nih.gov For enzymes like DNA topoisomerase IIα, the mechanism can be more complex, involving interaction with the enzyme-DNA complex or the enzyme's DNA-binding domain. researchgate.net

Table 4: Enzyme Inhibition by Benzothiazole Derivatives and Proposed Mechanisms This table is interactive. You can sort and filter the data.

Enzyme Target Proposed Inhibition Mechanism Therapeutic Area Reference
p56lck Protein Kinase ATP-competitive inhibition Cancer, Autoimmune Diseases benthamdirect.com
Carbonic Anhydrase (hCA II, V, VII, XIII) Active site binding Glaucoma, Neuropathic Pain researchgate.netnih.gov
Dihydroorotase Interference with substrate access Antibacterial nih.gov
DNA Topoisomerase IIα Interaction with enzyme's DNA-binding site Cancer researchgate.net

In addition to targeting proteins, some benzothiazole derivatives are designed to interact directly with DNA. Computational simulations are used to model these interactions, which can occur through several modes. nih.gov One common mode is intercalation, where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix. Another mode is groove binding, where the molecule fits into the minor or major groove of the DNA. researchgate.net

Computational studies can predict the preferred mode of interaction and the specific forces involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov These predictions are often corroborated by experimental techniques like UV-Vis absorption titration and viscosity measurements. researchgate.netnih.gov For example, a study on copper (II) complexes of a 2-amino-6-(trifluoromethoxy)benzothiazole Schiff base ligand suggested an intercalative binding mode with calf thymus DNA (CT-DNA). nih.gov In contrast, another benzothiazole derivative was identified as a DNA minor groove binder that did not intercalate. researchgate.net Some fluorinated benzothiazoles have also been shown to form covalent adducts and induce single-strand breaks in DNA, leading to anticancer activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Benzothiazoles

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiazoles, various QSAR models have been developed to predict activities ranging from receptor binding to enzyme inhibition. nih.govallsubjectjournal.com

These models are built using calculated molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity, electronic properties, and steric features. Methodologies like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Comparative Molecular Field Analysis (CoMFA) are used to create the mathematical models. nih.govallsubjectjournal.comaip.org

A 3D-QSAR study using CoMFA on anticancer benzothiazole derivatives suggested that the presence of an electron-withdrawing group, such as a fluorine atom, can enhance biological activity. aip.org This finding is particularly relevant for this compound. Other QSAR studies have highlighted the importance of descriptors like surface area and partial charges for the p56lck inhibitory activity of benzothiazoles. benthamdirect.com These models serve as powerful tools to predict the activity of novel compounds and to guide the rational design of more potent and selective therapeutic agents. allsubjectjournal.com

Table 5: Summary of QSAR Studies on Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Methodology Biological Activity Key Molecular Descriptors Reference
PLS, MRA H3-receptor affinity Bulk, Lipophilicity, Flexibility nih.gov
MLR Anthelmintic activity Not specified allsubjectjournal.com
CoMFA (3D-QSAR) Anticancer activity Steric and Electrostatic fields (Electron-withdrawing groups favored) aip.org
Standard QSAR p56lck inhibition Subdivided surface area, Water accessible surface area, Partial charge benthamdirect.com

Identification of Key Structural Features for Modulated Activity

Computational analyses of benzothiazole derivatives reveal that their biological activities are closely linked to their molecular structure. The benzothiazole scaffold itself, a fused system of benzene (B151609) and thiazole (B1198619) rings, is a key pharmacophore found in a wide range of biologically active compounds. researchgate.netnih.gov The planarity of this fused ring system and the presence of heteroatoms (nitrogen and sulfur) are critical for establishing various non-covalent interactions, such as π–π stacking and hydrophobic interactions, with biological targets. researchgate.net

The 2-amine group is another crucial structural feature. Its hydrogen-bonding capabilities and its role as a potential coordination site are frequently highlighted in molecular docking studies. nih.gov The reactivity and interaction potential of this amino group are significantly influenced by the electronic properties of the entire ring system.

Structural FeatureSignificance in Modulating Activity
Benzothiazole CoreProvides a rigid, planar scaffold for π–π stacking and hydrophobic interactions. researchgate.net
2-Amine GroupActs as a hydrogen bond donor/acceptor, crucial for specific interactions with biological targets. nih.gov
Substituents on Benzene RingModify electronic distribution, lipophilicity, and steric profile, directly impacting binding and reactivity. nih.govresearchgate.net

Impact of Trifluoromethyl Group Position and Substitutions on Electronic and Steric Effects

The trifluoromethyl (-CF3) group is a unique substituent with profound effects on a molecule's properties. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, a property that significantly alters the electronic landscape of the aromatic ring to which it is attached. nih.gov This inductive effect enhances the electrophilic character of the molecule. nih.gov

When placed at the 7-position of the benzo[d]thiazol-2-amine core, the -CF3 group is expected to withdraw electron density from the fused ring system. Computational studies on analogous substituted benzothiazoles have demonstrated that strong electron-withdrawing groups lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. mdpi.com Therefore, the presence of the -CF3 group at position 7 likely makes the compound more reactive compared to its non-fluorinated counterpart. mdpi.com

From a steric perspective, the trifluoromethyl group is considerably bulkier than a hydrogen atom or a methyl group. mdpi.com Its position at C-7 places this steric bulk in the vicinity of the thiazole ring. This can influence the molecule's preferred conformation and its ability to fit into a specific binding pocket or active site of a biological target. The steric hindrance caused by the -CF3 group can enforce a particular orientation that may be either favorable or unfavorable for biological activity, depending on the topology of the receptor site. nih.gov The introduction of electron-withdrawing substituents like the trifluoromethyl group has been shown in some benzothiazole derivatives to improve antiproliferative activity. mdpi.com

Substituent GroupPositionObserved Effect on HOMO-LUMO Energy Gap (ΔE)Implication
-H (Unsubstituted)Phenyl4.73 eVHighest stability, least reactive. mdpi.com
-CH3 (para)Phenyl4.71 eVHigh stability, low reactivity. mdpi.com
-OCH3 (para)Phenyl4.64 eVIntermediate reactivity. mdpi.com
-Cl (para)Phenyl4.62 eVIntermediate reactivity. mdpi.com
-CF3 (meta, di-substituted)Phenyl4.46 eVLowest stability, most reactive. mdpi.com
Note: Data is derived from computational studies on various 2-phenylbenzothiazole (B1203474) derivatives to illustrate the relative electronic impact of different substituents. mdpi.commdpi.com The specific values for this compound may differ but the trend is illustrative.

Chemical Reactivity and Advanced Derivatization of the 7 Trifluoromethyl Benzo D Thiazol 2 Amine Scaffold

Nucleophilic Reactivity of the Amine Moiety

The exocyclic amino group at the 2-position of the benzothiazole (B30560) ring is a primary site for nucleophilic reactions, allowing for the straightforward introduction of a wide array of functional groups. This reactivity is central to the derivatization of the scaffold for creating libraries of compounds for biological screening.

Common reactions leveraging the nucleophilicity of the 2-amino group include:

Acylation: The amine readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to introduce varied substituents. For instance, the general procedure involves reacting the 2-aminobenzothiazole (B30445) derivative with an acyl chloride in a solvent like dioxane with a base such as triethylamine. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This modification can significantly alter the electronic and steric properties of the molecule. nih.gov

Urea and Thiourea (B124793) Formation: The amine can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. nih.gov These functional groups are valuable for their hydrogen bonding capabilities in biological systems.

Schiff Base Formation: Condensation with various aldehydes and ketones results in the formation of imines (Schiff bases), which can serve as intermediates for further synthetic transformations or as final products with specific biological activities.

These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, enabling fine-tuning of the molecule's properties.

Table 1: Representative Nucleophilic Reactions of the 2-Amino Group This table is based on established reactivity patterns for 2-aminobenzothiazoles.

Reaction Type Reagent Example Product Functional Group
Acylation Acetyl Chloride N-acetyl-amine (Amide)
Sulfonylation Tosyl Chloride N-tosyl-amine (Sulfonamide)
Urea Formation Phenyl Isocyanate N-phenylurea

Electrophilic Aromatic Substitution on the Benzothiazole Ring System

The benzothiazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the substituents. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group and acts as a meta-director, deactivating the benzene (B151609) ring. Conversely, the 2-amino group is an activating, ortho-, para-directing group, though its influence is primarily on the heterocyclic portion. The interplay between these groups directs incoming electrophiles to specific positions.

A notable example is the nitration of 7-(trifluoromethyl)benzo[d]thiazol-2-amine. Reaction with a mixture of fuming nitric acid and sulfuric acid (fuming HNO₃/H₂SO₄) leads to the selective introduction of a nitro group at the 5-position. This regioselectivity highlights the directing effects of the existing substituents on the benzothiazole core.

Table 2: Regioselective Electrophilic Nitration

Reactant Reagents Position of Substitution Product Yield Reference

This selective functionalization provides a valuable synthetic handle for further modifications, such as reduction of the nitro group to an amine, which can then be derivatized.

Organometallic Coupling Reactions for Diversification (e.g., C-C bond formation)

Organometallic cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the benzothiazole scaffold. To utilize these methods, the this compound core would typically first be halogenated (e.g., brominated or iodinated) at one of the available positions on the benzene ring (C4 or C5). The resulting halo-benzothiazole can then serve as a substrate in various coupling reactions.

Potential organometallic coupling reactions include:

Suzuki Coupling: Reaction of a halo-benzothiazole with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond, introducing aryl or alkyl groups.

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to install an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond, attaching various amino groups to the benzothiazole ring.

Ullmann Condensation: Copper-catalyzed reaction, often used for forming C-O or C-N bonds, for instance by coupling with phenols or amines. nih.gov

These reactions dramatically expand the chemical space accessible from the core scaffold, allowing for the synthesis of complex molecules with tailored properties.

Cycloaddition Reactions and Molecular Rearrangements

The benzothiazole nucleus can participate in cycloaddition and cyclocondensation reactions to generate more complex, fused heterocyclic systems. The endocyclic C=N bond of the thiazole (B1198619) ring can be involved in these transformations. thieme-connect.de

A specific example of such reactivity is the cyclocondensation reaction of this compound with α-keto acids. When reacted with pyruvic acid in acetic anhydride, it forms a fused thiazolo[5,4-b]pyridine (B1319707) derivative. This reaction creates a new six-membered ring fused to the thiazole portion of the scaffold, yielding a polycyclic aromatic system. Such annulation strategies are valuable for constructing rigid molecular frameworks often found in biologically active compounds and functional materials. The yield for this specific transformation is reported to be in the range of 60–65%.

Furthermore, derivatives such as 2-vinylbenzothiazoles can act as dienes in [2+4] cycloaddition reactions, demonstrating the versatility of the benzothiazole system in constructing complex molecular architectures. thieme-connect.de

Bioisosteric Modifications of the Benzothiazole System

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties by substituting one functional group or substructure with another that has similar physicochemical characteristics. cambridgemedchemconsulting.com The this compound scaffold offers several opportunities for such modifications.

Key bioisosteric modifications can include:

Trifluoromethyl Group Replacement: The -CF3 group can be replaced by other electron-withdrawing groups like nitro (-NO2), cyano (-CN), or sulfonyl groups (-SO2R). Halogens such as chlorine or bromine can also serve as isosteres.

Amine Moiety Modification: The 2-amino group (-NH2) can be substituted with other hydrogen-bond donors like a hydroxyl (-OH) or thiol (-SH) group.

Ring System Modification: The core benzothiazole system itself can be modified. The benzene ring can be replaced with a heteroaromatic ring like pyridine (B92270) to form a thiazolopyridine. Isosteric replacement of the quinazoline (B50416) ring with a benzothiazole has been explored to mimic ATP competitive binding regions of certain enzymes. researchgate.net The sulfur atom in the thiazole ring could potentially be replaced by an oxygen (benzoxazole) or a nitrogen atom (benzimidazole).

Table 3: Potential Bioisosteric Replacements for the Scaffold

Original Moiety Potential Bioisosteres Rationale for Replacement
Trifluoromethyl (-CF3) -CN, -NO2, -Cl, -Br, -SO2CH3 Modify electronics, lipophilicity, and metabolic stability.
Amino (-NH2) -OH, -SH, -CH3 Alter hydrogen bonding potential and basicity.
Benzene Ring Pyridine, Pyrimidine, Thiophene Modulate solubility, pKa, and potential for hydrogen bonding; alter metabolic profile. cambridgemedchemconsulting.com

These modifications allow for the systematic exploration of the chemical and biological properties of the scaffold.

Exploration of Reactivity in One-Pot Multistep Organic Synthesis

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. The reactive sites on this compound make it a suitable candidate for inclusion in such processes.

The nucleophilic 2-amino group can act as a key component in multicomponent reactions (MCRs). For example, it could participate in a three-component reaction with an aldehyde and a compound containing an active methylene (B1212753) group. A plausible sequence could involve:

Initial condensation of the 2-amino group with an aldehyde to form a reactive Schiff base (imine) intermediate.

Subsequent reaction of this intermediate with a third component, such as a β-ketoester or malononitrile, through a mechanism like a Michael addition or Knoevenagel condensation.

An intramolecular cyclization step to yield a complex heterocyclic product.

This approach allows for the rapid assembly of complex molecules from simple starting materials. The development of one-pot protocols involving the this compound scaffold is a promising avenue for the efficient synthesis of novel compound libraries. nih.govnih.gov

Structure Activity Relationship Sar and Lead Optimization Principles for Benzo D Thiazol 2 Amine Derivatives

General SAR Principles of Thiazol-2-amines

The 2-aminothiazole (B372263) moiety is a cornerstone for the synthesis of numerous biologically active compounds. SAR studies reveal that the biological activity of these derivatives can be significantly modulated by substitutions at various positions of the heterocyclic system. For benzothiazole (B30560) derivatives, substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly critical in determining the pharmacological outcome. bohrium.combenthamscience.com

The amino group at the C-2 position serves as a key interaction point and a handle for further chemical modification. The activity of the 2-aminobenzothiazole (B30445) core can be enhanced by the introduction of various moieties, including thiol groups, pyrazoline rings, or substituted phenyl groups. pharmacyjournal.in The versatility of the 2-amino group allows for the creation of amides, sulfonamides, Schiff bases, and other derivatives, each with distinct biological properties. This flexibility makes the 2-aminothiazole scaffold a valuable template in drug discovery, allowing for extensive exploration of chemical space to optimize therapeutic potential.

Role of the Trifluoromethyl Group in Modulating Biological Activity and Selectivity

The incorporation of fluorine-containing groups, particularly the trifluoromethyl (-CF₃) group, is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. The trifluoromethyl group possesses unique properties that can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties.

The -CF₃ group is highly electronegative and acts as a strong electron-withdrawing group, which can alter the electronic environment of the benzothiazole ring system. This modification can influence the compound's reactivity and its ability to interact with biological targets. researchgate.net Furthermore, the trifluoromethyl group is significantly more lipophilic than a hydrogen atom, which can enhance the molecule's ability to cross cellular membranes and improve its bioavailability. nih.gov

One of the most significant advantages of introducing a -CF₃ group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which are often responsible for the degradation of drug molecules. nih.gov By replacing a metabolically labile group (like a methyl group) with a trifluoromethyl group, the half-life of the compound can be prolonged, leading to improved pharmacokinetic profiles. nih.gov In some cases, the introduction of a -CF₃ group has been shown to enhance the cytotoxic activity of benzothiazole derivatives against cancer cell lines. nih.gov

Influence of Substituents on Benzo[d]thiazole Ring and Amine Nitrogen

The biological activity of benzo[d]thiazol-2-amine derivatives can be finely tuned by introducing various substituents onto the benzene (B151609) ring and the exocyclic amine nitrogen.

Substitutions on the Benzo[d]thiazole Ring: The positions on the benzene portion of the scaffold are active sites for substitution, with positions 5, 6, and 7 being common points of modification. pharmacyjournal.in The electronic properties of the substituents play a crucial role. For instance:

Electron-withdrawing groups such as nitro (-NO₂) or cyano (-CN) at the C-6 position have been found to increase the antiproliferative activity of certain benzothiazole derivatives. sci-hub.ru

Halogen atoms (e.g., -F, -Cl, -Br) can impart different properties. A fluorine atom at the 5-position has been shown to have a positive effect on lowering human microsomal clearance, thereby improving metabolic stability. sci-hub.ru Halogen substituents in general can also confer anticonvulsant properties to the molecule. pharmacyjournal.in

Electron-donating groups like methoxy (B1213986) (-OCH₃) have been associated with activities such as anti-Alzheimer's disease potential. pharmacyjournal.in

The following table summarizes the influence of various substituents on the benzothiazole ring:

PositionSubstituent GroupEffect on Biological Activity
C-6Nitro (-NO₂)Increased antiproliferative activity sci-hub.ru
C-6Cyano (-CN)Increased antiproliferative activity sci-hub.ru
C-5Fluorine (-F)Improved metabolic stability (lower clearance) sci-hub.ru
GeneralHalogens (-F, -Cl, -Br)Potential for anticonvulsant activity pharmacyjournal.in
C-6Methoxy (-OCH₃)Potential for anti-Alzheimer's activity pharmacyjournal.in

Substitutions on the Amine Nitrogen: The 2-amino group is a critical site for modification. Derivatization of this amine can lead to compounds with significantly altered and often enhanced biological profiles. For example, forming an amide linkage by reacting the 2-amino group with various carboxylic acids is a common strategy. In the development of antiparasitic agents against Trypanosoma cruzi, it was found that an unsubstituted amide bond (i.e., a secondary amide with a hydrogen on the nitrogen) was essential for activity. sci-hub.ru The introduction of N-benzyl groups on the amine, particularly with specific substitutions on the benzyl (B1604629) ring (e.g., 4-nitro and 6-chloro on the benzothiazole), has been shown to significantly inhibit the proliferation of cancer cells and reduce inflammatory markers. nih.gov

Multiparametric Lead Optimization Strategies

Lead optimization in drug discovery is a complex process that involves simultaneously refining a compound's potency, selectivity, and its absorption, distribution, metabolism, and excretion (ADME) properties. This multiparametric approach is essential for developing a successful drug candidate from an initial hit compound.

A notable example of multiparametric optimization is the development of acylaminobenzothiazoles as inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. Starting with a lead compound, researchers systematically introduced structural modifications to improve both antiparasitic potency and metabolic stability. nih.govacs.org

The initial lead had an IC₅₀ of 0.63 µM against T. cruzi but suffered from high clearance in human liver microsomes (9.57 mL/min/g). nih.govacs.org The optimization strategy involved modifications at several positions:

Position 6 of the Benzothiazole Ring: Introducing strong electron-withdrawing groups like trifluoromethyl (-CF₃) or nitro (-NO₂) significantly improved antiparasitic activity. sci-hub.ru

Position 5 of the Benzothiazole Ring: Blocking this position with a fluorine atom had a positive impact on reducing metabolic clearance, thus enhancing stability. sci-hub.ru

The Amide Moiety: It was determined that the hydrogen on the amide nitrogen was crucial for activity, as its replacement led to a loss of potency. The cyclopropyl (B3062369) group attached to the amide carbonyl was found to be the optimal substituent for activity. sci-hub.ru

This systematic approach led to the identification of an advanced lead compound with a trifluoromethyl group at position 6 and a fluorine atom at position 5. This new compound exhibited vastly improved anti-T. cruzi activity (IC₅₀ = 0.079 µM) and significantly enhanced metabolic stability (human clearance = 0.41 mL/min/g), demonstrating the success of the multiparametric optimization strategy. nih.govresearchgate.net

The table below illustrates the optimization of the acylaminobenzothiazole lead compound.

CompoundR⁵ SubstituentR⁶ SubstituentAnti-T. cruzi IC₅₀ (µM)Human Microsomal Clearance (mL/min/g)
Lead Compound (1) HCl0.639.57
Optimized Lead (50) FCF₃0.0790.41

Physicochemical Property Tuning (e.g., Lipophilicity) for Enhanced Activity

Tuning physicochemical properties is a cornerstone of lead optimization. Properties such as lipophilicity (measured as logP or logD), solubility, and polarity directly impact a compound's ADME profile and, consequently, its in vivo efficacy. For benzothiazole derivatives, an SAR campaign aimed at increasing polarity in the 'tail' region of the molecule led to the development of novel S1P₁ agonists with improved physicochemical properties. nih.gov This optimization resulted in a carboxamide derivative that not only had better properties than the starting compound but also displayed good selectivity and in vivo activity. nih.gov

The strategic placement of substituents can modulate these properties. For example, while the trifluoromethyl group increases lipophilicity, other modifications can be made to balance this effect and optimize solubility. nih.gov The goal is to achieve a profile where the compound is sufficiently lipophilic to cross biological membranes but also has enough aqueous solubility for formulation and distribution in the body. Studies have shown that for some benzothiazole series, it is possible to identify derivatives with good bioavailability and drug-likeness scores by carefully selecting substituents. nih.govmdpi.com

Structure-Metabolism Relationship (SMR) Considerations for Benzothiazole Analogs

Understanding how a compound is metabolized is critical for designing drugs with favorable pharmacokinetic profiles and avoiding toxicity. The structure-metabolism relationship (SMR) explores how a molecule's chemical structure influences its metabolic fate.

For benzothiazole derivatives, metabolic pathways can include oxidation, hydroxylation, and hydrolysis. In the case of the acylaminobenzothiazole series developed for Chagas disease, significant differences in metabolism were observed between species. Mouse liver microsomes tended to hydrolyze the amide bond, whereas human liver microsomes promoted a cascade of hydroxylation and epoxidation reactions on the benzo ring. sci-hub.ru

This knowledge of metabolic "hotspots" is invaluable for lead optimization. For instance, the discovery that the benzo ring was susceptible to oxidation in human systems prompted the introduction of a fluorine atom at the 5-position. This modification served as a "metabolic block," preventing oxidation at that site and leading to a significant reduction in clearance, thereby improving the compound's metabolic stability. sci-hub.ru This targeted modification, based on SMR considerations, was a key factor in the successful development of the optimized lead compound.

Applications and Future Research Directions of 7 Trifluoromethyl Benzo D Thiazol 2 Amine in Organic Synthesis

Potential as Ligands in Coordination Chemistry

The rich heteroaromatic structure of 7-(Trifluoromethyl)benzo[d]thiazol-2-amine, featuring nitrogen and sulfur atoms, presents an excellent scaffold for the development of novel ligands in coordination chemistry. The exocyclic amine and the endocyclic nitrogen of the thiazole (B1198619) ring can act as potent coordination sites for a variety of metal ions. The electron-withdrawing nature of the trifluoromethyl group is anticipated to modulate the electron density of the benzothiazole (B30560) system, thereby influencing the binding affinity and selectivity of the resulting metal complexes.

The coordination of this ligand to transition metals could yield complexes with interesting catalytic, photophysical, or biological properties. For instance, coordination complexes of other benzothiazole derivatives have demonstrated significant catalytic activity in various organic transformations. The unique electronic properties conferred by the trifluoromethyl group in this compound could lead to the development of catalysts with enhanced performance and selectivity. Future research in this area should focus on the synthesis and characterization of its metal complexes and the systematic evaluation of their catalytic efficacy in reactions such as cross-coupling, oxidation, and reduction.

Potential Metal Ion PartnersAnticipated Coordination ModesPotential Applications of Complexes
Palladium(II), Platinum(II)Bidentate (N, N')Catalysis (e.g., Cross-coupling reactions)
Copper(II), Zinc(II)Bidentate or MonodentateBioinorganic Chemistry, Sensing
Ruthenium(II), Iridium(III)Bidentate (N, N')Photoredox Catalysis, Luminescent Materials
Iron(II/III), Cobalt(II/III)Bidentate or BridgingSpin-crossover Materials, Catalysis

Use as Precursors for Novel Heterocyclic Systems

The inherent reactivity of the 2-amino group and the aromatic benzothiazole core makes this compound a valuable precursor for the synthesis of more complex and novel heterocyclic systems. The amine functionality can readily undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions, providing access to a diverse range of derivatives.

For example, condensation of the 2-amino group with various diketones or their equivalents could lead to the formation of fused polycyclic aromatic systems containing the trifluoromethyl-benzothiazole moiety. Such structures are of interest for their potential applications in materials science as organic semiconductors or fluorescent dyes. Furthermore, derivatization of the amino group could be employed to construct libraries of compounds for high-throughput screening in drug discovery programs. The trifluoromethyl group is expected to enhance the biological activity and pharmacokinetic properties of the resulting heterocyclic compounds.

Integration into Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small-molecule libraries for biological screening. The unique structural and electronic features of this compound make it an attractive scaffold for inclusion in DOS libraries. Its rigid benzothiazole core provides a defined three-dimensional orientation for appended substituents, while the reactive amino group serves as a convenient handle for diversification.

By employing a series of branching reaction pathways starting from this central scaffold, it is possible to generate a wide array of molecules with distinct stereochemical and functional group diversity. The trifluoromethyl group can serve as a key element for tuning the properties of the library members, potentially leading to the discovery of novel biological probes or drug candidates.

Exploration in Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in modern organic synthesis. The structure of this compound, containing both a basic amino group and a heterocyclic framework capable of hydrogen bonding, suggests its potential as an organocatalyst.

The amino group could act as a Brønsted or Lewis base, while the N-H protons could function as hydrogen-bond donors, enabling the activation of substrates in various asymmetric transformations. The electron-withdrawing trifluoromethyl group would modulate the basicity and hydrogen-bond donating ability of the molecule, offering a means to fine-tune its catalytic activity and selectivity. Future investigations should explore its application in reactions such as aldol, Mannich, and Michael additions, with a focus on achieving high levels of stereocontrol.

Advanced Mechanistic Studies of Reactions Involving the Compound

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methodologies and for optimizing existing ones. For reactions involving this compound, advanced mechanistic studies employing a combination of experimental and computational techniques will be invaluable.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide detailed insights into the reaction pathways, intermediates, and transition states. Computational modeling, using methods such as density functional theory (DFT), can complement these experimental findings by providing detailed energetic and structural information about the reaction coordinates. Such studies will not only deepen our fundamental understanding of the reactivity of this compound but also pave the way for its more effective utilization in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-(Trifluoromethyl)benzo[d]thiazol-2-amine, and how can purity be maximized?

  • Methodology : The compound can be synthesized via cyclization of substituted anilines with sodium thiocyanate in the presence of bromine/glacial acetic acid, followed by hydrazine substitution (if needed). For example, analogous benzo[d]thiazol-2-amines were prepared by reacting aniline derivatives with sodium thiocyanate under acidic conditions for 16 hours, followed by recrystallization from ethanol .
  • Key Steps :

  • Use glacial acetic acid as a catalyst to enhance reaction efficiency.
  • Purify intermediates via vacuum filtration and recrystallization (ethanol/water mixtures are effective).
  • Monitor reaction progress using TLC to avoid byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm the presence of NH₂ stretches (~3300–3400 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
  • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 5.0–6.0 ppm, broad). For example, similar thiazole derivatives showed distinct aromatic splitting patterns due to trifluoromethyl groups .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₆F₃N₂S: calculated 219.02) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Approach :

  • Perform molecular docking to assess binding affinity with target proteins (e.g., antimicrobial enzymes or cancer-related receptors). For instance, QSAR studies on thiazole derivatives revealed that electron-withdrawing groups (e.g., CF₃) enhance antibacterial activity by modulating lipophilicity .
  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
    • Validation : Cross-reference computational results with in vitro assays (e.g., MIC values against S. aureus or cytotoxicity in cancer cell lines) .

Q. How to resolve contradictory data in biological activity studies of substituted benzothiazole analogs?

  • Case Study : Some studies report enhanced antifungal activity with CF₃ substitution, while others note reduced efficacy due to steric hindrance.
  • Resolution Strategy :

  • Conduct meta-analysis of substituent effects: Compare logP, Hammett constants (σ), and steric parameters (Taft Es) across analogs.
  • Validate hypotheses via controlled SAR experiments : Synthesize derivatives with varying substituents (e.g., CF₃ vs. Cl) and test under standardized conditions .

Q. What experimental designs are effective for evaluating the compound’s pharmacokinetic properties?

  • Protocol :

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal absorption via Caco-2 cell monolayers.
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS.
  • In Vivo Half-Life : Administer to rodent models and collect plasma samples at timed intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.